2,4-Dinitrobenzenesulfonic Acid Hydrate
Description
Historical Context and Evolution of its Role in Organic Chemistry Research
The history of 2,4-Dinitrobenzenesulfonic acid is intrinsically linked to the broader development of aromatic sulfonation and nitration reactions in the 19th century. Aromatic sulfonation, the introduction of a sulfonic acid group (–SO₃H) onto an aromatic ring, was first observed in the early 1800s using sulfuric acid. numberanalytics.com A key related discovery was the Piria reaction in 1851, where Raffaele Piria treated nitrobenzene (B124822) with a metal bisulfite, achieving a simultaneous reduction of the nitro group and sulfonation of the ring. wikipedia.org
While a precise date for the first synthesis of 2,4-Dinitrobenzenesulfonic acid is not clearly documented in initial findings, its preparation is conceptually an extension of these early electrophilic aromatic substitution techniques. A common laboratory and industrial synthesis involves the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with a sulfite (B76179) salt, such as sodium sulfite, in an aqueous medium to replace the chlorine with a sulfonic acid group. chemicalbook.com
Historically, a significant role of 2,4-Dinitrobenzenesulfonic acid has been as a key intermediate in the chemical industry. For instance, it is used in the production of 2,4-diaminobenzenesulfonic acid (metamic acid), a precursor for certain dyes and sulfa drugs, through the reduction of its nitro groups. google.com This role highlights its importance not just as a final product but as a crucial building block for more complex molecules. The evolution of its use has transitioned from a classical intermediate to a highly functionalized catalyst and reagent in modern organic synthesis, where its strong acidic and electronic properties are precisely exploited.
Significance and Research Trajectory of 2,4-Dinitrobenzenesulfonic Acid Hydrate (B1144303) within Aromatic Sulfonic Acids
Aromatic sulfonic acids are a vital class of organic acids, with members like p-toluenesulfonic acid (p-TSA) being commonplace in research laboratories as catalysts. sigmaaldrich.comwikipedia.org The significance of 2,4-Dinitrobenzenesulfonic acid (DNBSA) within this class stems from its exceptionally high acidity and unique reactivity, which are direct consequences of its electronic structure.
The presence of two strongly electron-withdrawing nitro groups on the benzene (B151609) ring makes DNBSA a significantly stronger acid than many other sulfonic acids. For instance, the predicted pKa of DNBSA is approximately -3.3, making it a more potent acid than p-toluenesulfonic acid (pKa ≈ -2.8). hmdb.cawikipedia.org This enhanced acidity allows it to effectively catalyze reactions that may be sluggish with weaker acid catalysts. rsc.org Research has demonstrated its efficacy as a Brønsted acid catalyst in reactions such as the ring-opening polymerization of ε-caprolactone, amidation reactions, and the synthesis of α-hydroxyketones. sigmaaldrich.comrsc.orgscientificlabs.co.uk
Compared to a mineral acid like sulfuric acid, DNBSA offers the advantages of being a solid, which simplifies handling and measurement, and being less prone to causing unwanted side reactions like charring that can occur with strongly dehydrating acids. scientificlabs.co.uk Unlike many other strong mineral acids, it is also non-oxidizing. wikipedia.org
The research trajectory of DNBSA has moved towards leveraging its highly electron-deficient aromatic system. A pivotal area of modern research involves the use of the sulfonic acid group not as a persistent functional group but as an excellent leaving group in a process known as ipso nucleophilic aromatic substitution. nih.gov This reaction, where a nucleophile displaces the –SO₃H group, is typically difficult on aromatic rings but is facilitated in DNBSA by the stabilizing effect of the two nitro groups on the reaction intermediate. nih.gov This has opened novel pathways for forming new carbon-carbon bonds by reacting DNBSA with active methylene (B1212753) compounds, a transformation not achievable through classical methods like the Friedel-Crafts reaction on such a deactivated ring. nih.gov
Structural Framework and Reactive Centers of 2,4-Dinitrobenzenesulfonic Acid Hydrate for Chemical Transformations
The chemical behavior of this compound is dictated by its distinct structural framework. The molecule consists of a central benzene ring functionalized with three key groups: a sulfonic acid group (–SO₃H) and two nitro groups (–NO₂) located at the ortho (position 2) and para (position 4) positions relative to the sulfonic acid group. nih.gov The presence of water of hydration completes the crystalline structure.
The primary reactive centers of the molecule are:
The Acidic Proton: The proton of the sulfonic acid group is highly acidic due to the powerful electron-withdrawing inductive and resonance effects of the two nitro groups and the sulfonyl group itself. hmdb.ca This makes the compound an excellent proton donor (Brønsted acid) for catalyzing a wide range of acid-mediated reactions. rsc.org
The Sulfonic Acid Group as a Leaving Group: The carbon atom to which the sulfonic acid group is attached (C1, the ipso-carbon) becomes a significant electrophilic center. wikipedia.org The strong electron-withdrawing nature of the nitro groups makes the aromatic ring highly electron-poor, facilitating nucleophilic attack at this position. The sulfonic acid group is an effective leaving group, enabling ipso-substitution reactions where a nucleophile directly replaces it. nih.gov This reactivity is a cornerstone of its modern synthetic utility, allowing for the formation of new bonds on a highly functionalized aromatic ring. nih.gov
The Aromatic Ring: While the ring is strongly deactivated towards traditional electrophilic aromatic substitution due to the electron-withdrawing substituents, the electron-deficient π-system is crucial for stabilizing the negative charge in the Meisenheimer intermediate formed during nucleophilic aromatic substitution. nih.gov
The Nitro Groups: The nitro groups can be chemically reduced to amino groups, a transformation that underscores the compound's role as a synthetic intermediate, for example, in the synthesis of 2,4-diaminobenzenesulfonic acid. chemicalbook.comgoogle.com
These structural features combine to create a molecule that is not merely a strong acid but also a versatile electrophilic partner in substitution reactions, providing a unique platform for complex molecular construction.
Data Tables
Physicochemical Properties of 2,4-Dinitrobenzenesulfonic Acid
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula (Anhydrous) | C₆H₄N₂O₇S | nih.gov |
| Molecular Weight (Anhydrous) | 248.17 g/mol | sigmaaldrich.com |
| Molecular Weight (Hydrate) | 266.19 g/mol | numberanalytics.com |
| Melting Point | 95-98 °C | scientificlabs.co.uk |
Spectroscopic Data for 2,4-Dinitrobenzenesulfonic Acid
| Spectrum Type | Characteristic Peaks/Signals | Source(s) |
|---|---|---|
| Infrared (IR) Spectrum | Data available from the Coblentz Society collection, typically showing strong absorptions for S=O, N=O, and O-H stretches. | numberanalytics.com |
| ¹³C NMR Spectrum | Spectral data is available, which would show distinct signals for the six aromatic carbons, differentiated by their substitution patterns. | chemicalbook.com |
Properties
CAS No. |
19890-20-1 |
|---|---|
Molecular Formula |
C6H4N2O7S.XH2O |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Chemistry
Established Industrial and Laboratory Synthetic Routes for 2,4-Dinitrobenzenesulfonic Acid and its Hydrates
The synthesis of 2,4-dinitrobenzenesulfonic acid and its hydrated forms relies on well-established chemical transformations, primarily centered on the reactivity of dinitrated benzene (B151609) derivatives. These methods have been optimized for both large-scale industrial production and smaller-scale laboratory preparations.
Nucleophilic Aromatic Substitution in the Synthesis of 2,4-Dinitrobenzenesulfonic Acid (e.g., from 2,4-Dinitrochlorobenzene)
A primary and widely utilized method for the synthesis of 2,4-dinitrobenzenesulfonic acid is the nucleophilic aromatic substitution (SNAr) of 2,4-dinitrochlorobenzene. libretexts.org This reaction is effective due to the presence of two strongly electron-withdrawing nitro groups at the ortho and para positions to the chlorine atom. doubtnut.comshaalaa.com These groups activate the aromatic ring towards attack by nucleophiles by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. semanticscholar.org
C₆H₃(Cl)(NO₂)₂ + Na₂SO₃ → C₆H₃(SO₃Na)(NO₂)₂ + NaCl
After the substitution is complete, the resulting sodium 2,4-dinitrobenzenesulfonate (B1228243) is converted to the free acid by acidification of the reaction mixture. google.com The hydrate (B1144303) form of the acid is then obtained through crystallization from the aqueous solution.
Purification and Isolation Techniques for High-Purity 2,4-Dinitrobenzenesulfonic Acid Hydrate
To obtain high-purity this compound, recrystallization is the most common and effective purification technique. mt.com The crude product from the synthesis is dissolved in a suitable solvent, typically hot water, and any insoluble impurities are removed by filtration. fishersci.fi As the solution is allowed to cool gradually, the solubility of the this compound decreases, leading to the formation of pure crystals, while the majority of impurities remain dissolved in the mother liquor. mt.com
The effectiveness of the purification is influenced by several factors, including the rate of cooling, the purity of the solvent, and the concentration of the solute. A slow cooling process generally yields larger and purer crystals. The purified crystals are then collected, washed with a small amount of cold solvent to remove any adhering mother liquor, and subsequently dried under controlled conditions, such as in a vacuum, to remove residual solvent without decomposing the hydrate.
Novel Approaches and Sustainable Synthetic Pathways for this compound
In line with the principles of green chemistry, research is being conducted to develop more sustainable and environmentally friendly synthetic routes for this compound. These new approaches aim to reduce the use of hazardous materials, minimize waste, and improve energy efficiency.
One potential sustainable pathway involves the direct sulfonation of 1,3-dinitrobenzene. However, the strong deactivating effect of the two nitro groups makes the benzene ring less susceptible to electrophilic attack, necessitating harsh reaction conditions like fuming sulfuric acid (oleum) and high temperatures. Research is focused on developing novel catalysts that can facilitate this sulfonation under milder conditions, thereby enhancing the safety and environmental profile of the process.
Another avenue of investigation is the use of alternative sulfonating agents that are less corrosive and easier to handle than traditional reagents. This includes the exploration of solid acid catalysts and ionic liquids, which can potentially serve as both catalyst and solvent, leading to cleaner reactions and more straightforward product isolation. For instance, the use of a Brønsted-acidic ionic liquid has been demonstrated in other catalytic applications, suggesting its potential in this area. scientificlabs.co.uk
Precursor Compounds and Intermediate Derivatization in this compound Synthesis
The selection of appropriate precursor compounds is fundamental to the synthesis of this compound. The most significant precursor for the established nucleophilic aromatic substitution route is 2,4-dinitrochlorobenzene . This compound is a common industrial chemical, typically produced by the nitration of chlorobenzene (B131634) or p-nitrochlorobenzene using a mixture of nitric acid and sulfuric acid. google.comsciencemadness.orggoogle.com
For the direct sulfonation route, the primary precursor is 1,3-dinitrobenzene . This is synthesized by the dinitration of benzene.
Chemical Reactivity and Transformation Studies
Reduction Chemistry of the Nitro Groups in 2,4-Dinitrobenzenesulfonic Acid Hydrate (B1144303)
The reduction of the two nitro groups on the aromatic ring of 2,4-dinitrobenzenesulfonic acid is a significant transformation, leading to the formation of valuable amino derivatives. This process can be achieved through various methods, with catalytic hydrogenation and chemical reduction being the most prominent.
The catalytic hydrogenation of 2,4-dinitrobenzenesulfonic acid to 2,4-diaminobenzenesulfonic acid is a widely employed industrial process. researchgate.net This reaction is typically carried out using a variety of catalysts and reaction conditions.
Catalysts:
Noble Metals: Palladium on carbon (Pd/C) and platinum-based catalysts are highly effective for this transformation. google.comwikipedia.org Raney nickel is also a common choice, particularly when trying to avoid dehalogenation in related substrates. wikipedia.orggoogle.com
Other Metals: Copper-aluminum mixed oxides have been investigated for the liquid-phase hydrogenation of dinitroaromatic compounds. researchgate.net Iron-based catalysts, in the presence of a reducing agent like formic acid, have also been shown to be effective. organic-chemistry.org
Reaction Conditions:
Hydrogen Source: The reduction is typically performed under a hydrogen gas atmosphere, with pressures ranging from atmospheric to several bars. google.com Transfer hydrogenation, using hydrogen donors like triethylsilane or formic acid, offers an alternative to gaseous hydrogen. organic-chemistry.org
Solvents: Water or lower alcohols are common solvents for the hydrogenation of the sodium salt of 2,4-dinitrobenzenesulfonic acid. google.com
Promoters and Additives: The presence of promoters can enhance the catalytic activity. For instance, a process for the in-situ catalytic hydrogenation of 2,4-dinitrobenzenesulfonic acid mentions the use of a promoter. google.com
Mechanistic Aspects: The hydrogenation of dinitroaromatic compounds is understood to proceed in a stepwise manner. Initially, one nitro group is reduced to a nitroso group, which is then rapidly converted to a hydroxylamine (B1172632) and finally to an amine. sciencemadness.org The second nitro group is subsequently reduced through a similar pathway. The rate-determining step is often considered to be the initial attack on the nitro group. sciencemadness.org
The process for producing 2,4-diaminobenzenesulfonic acid often starts with 2,4-dinitrochlorobenzene, which is first converted to the sodium salt of 2,4-dinitrobenzenesulfonic acid. prepchem.comchemicalbook.com This intermediate is then subjected to reduction. A common method involves reduction with iron powder in an acidic medium, a process known as the Béchamp reduction. prepchem.comchemicalbook.com However, catalytic hydrogenation is often preferred to avoid the large amounts of iron oxide sludge generated in the Béchamp reduction. google.com
Table 1: Catalysts and Conditions for the Hydrogenation of 2,4-Dinitrobenzenesulfonic Acid to 2,4-Diaminobenzenesulfonic Acid
| Catalyst | Hydrogen Source | Solvent | Pressure | Temperature | Reference |
| Raney Nickel | Hydrogen Gas | Water | 3.0 bar | 43 °C | google.com |
| Palladium-Charcoal | Hydrogen Gas | Water or Lower Alcohol | - | - | google.com |
| Nickel Aluminum Alloy | Hydrogen Gas | Water or Lower Alcohol | - | - | google.com |
| Cu-Al Mixed Oxide | Hydrogen Gas | Methanol/Isopropanol | 30 bar | 120 °C | researchgate.net |
| Iron | Hydrochloric Acid | Water | - | 95 °C | prepchem.com |
Achieving selective reduction of one nitro group in a polynitro compound is a significant challenge in organic synthesis. For 2,4-dinitrobenzenesulfonic acid, the relative positions and electronic effects of the nitro and sulfonic acid groups influence the regioselectivity of the reduction.
Several strategies can be employed to achieve selective reduction:
Chemical Reducing Agents: Reagents like sodium sulfide (B99878) (Na₂S) or sodium polysulfide (Na₂Sₙ) are known to selectively reduce one nitro group in dinitroaromatic compounds. stackexchange.comcommonorganicchemistry.com This method, known as the Zinin reduction, is particularly useful when other reducible functional groups are present. sciencemadness.orgstackexchange.com The reaction is typically carried out in an aqueous or alcoholic medium. stackexchange.com
Controlling Reaction Conditions: In catalytic hydrogenation, selectivity can sometimes be controlled by carefully choosing the catalyst, solvent, and reaction time. For instance, using a less active catalyst or limiting the amount of hydrogen can favor the formation of the monoamino product.
Factors Influencing Selectivity:
Steric Hindrance: Generally, the least sterically hindered nitro group is preferentially reduced. stackexchange.com In 2,4-dinitrobenzenesulfonic acid, the nitro group at the 4-position is less sterically hindered than the one at the 2-position, which is ortho to the bulky sulfonic acid group.
Electronic Effects: The electron-withdrawing nature of the sulfonic acid group influences the electron density at the nitro group positions, which can affect the rate of reduction.
Research on the selective reduction of substituted dinitrobenzenes has shown that the position of the substituents plays a crucial role in determining the product distribution. stackexchange.com For example, in the reduction of 2,4-dinitro-α-toluenesulfonic acid, the product formed is 2-amino-4-nitro-α-toluenesulfonic acid, indicating that the nitro group ortho to the sulfonic acid group is reduced, which contradicts the general rule of reducing the least sterically hindered group. stackexchange.com This suggests that electronic effects can sometimes override steric factors.
The formation of intermediate products such as nitroso and hydroxylamine derivatives is also possible, especially under milder reduction conditions. wikipedia.orgelsevierpure.com
Table 2: Reagents for Selective Reduction of Nitro Groups
| Reagent | Product Type | Notes | Reference |
| Sodium Sulfide (Na₂S) | Monoamino compound | Can selectively reduce one nitro group. | commonorganicchemistry.com |
| Sodium Polysulfide (Na₂Sₙ) | Monoamino compound | Used in Zinin reduction; selectivity can be influenced by the length of the polysulfide chain. | stackexchange.com |
| Tin(II) Chloride (SnCl₂) | Amino compound | Mild reducing agent. | wikipedia.org |
| Iron (Fe) in acidic media | Amino compound | Common for complete reduction, but can be controlled for selective reduction. | wikipedia.org |
Reactions Involving the Sulfonic Acid Moiety of 2,4-Dinitrobenzenesulfonic Acid Hydrate
The sulfonic acid group (-SO₃H) is a strong acid functional group that undergoes a variety of chemical reactions, including salt formation and covalent derivatization.
Salt Formation: Being a strong acid, 2,4-dinitrobenzenesulfonic acid readily forms salts with bases. The sodium salt is a common intermediate in the synthesis of 2,4-diaminobenzenesulfonic acid. prepchem.comchemicalbook.com The formation of lead salts has also been reported. sigmaaldrich.com These salt formation reactions are typical acid-base neutralizations.
Covalent Derivatization: The sulfonic acid group can be converted into various derivatives. While specific examples for 2,4-dinitrobenzenesulfonic acid are not extensively detailed in the provided search results, general reactions of sulfonic acids can be inferred. These include conversion to:
Sulfonyl Chlorides: Reaction with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can convert the sulfonic acid to the corresponding sulfonyl chloride. This derivative is a key intermediate for the synthesis of other sulfonamides and sulfonate esters.
Sulfonamides: Sulfonyl chlorides react with ammonia (B1221849) or primary and secondary amines to form sulfonamides.
Sulfonate Esters: Reaction of the sulfonic acid or its sulfonyl chloride with alcohols leads to the formation of sulfonate esters.
The reactivity of the sulfonic acid group in 2,4-dinitrobenzenesulfonic acid allows for its incorporation into larger molecules and polymers.
One of the key synthetic routes to 2,4-dinitrobenzenesulfonic acid involves a nucleophilic aromatic substitution reaction on 1-chloro-2,4-dinitrobenzene (B32670). chemicalbook.com In this process, the chlorine atom is displaced by a sulfite (B76179) or bisulfite ion. This reaction is a nucleophilic sulfitation.
The reaction is typically carried out by treating an alcoholic solution of 1-chloro-2,4-dinitrobenzene with an aqueous solution of sodium sulfite or sodium bisulfite. google.comprepchem.com The strong electron-withdrawing nature of the two nitro groups activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chloride ion by the sulfite nucleophile. The reaction is often performed at elevated temperatures to ensure a reasonable reaction rate. prepchem.com
This process highlights the reactivity of the precursor in a nucleophilic substitution that introduces the sulfonic acid functionality, rather than a reaction of the sulfonic acid group itself in a nucleophilic sulfitation process.
Acidic Properties and Protonation Behavior of this compound in Non-Aqueous and Mixed Solvent Systems
2,4-Dinitrobenzenesulfonic acid is a strong Brønsted acid due to the presence of the sulfonic acid group and the electron-withdrawing nitro groups which stabilize the conjugate base. rsc.org Its acidic properties are evident in its ability to catalyze reactions such as the ring-opening polymerization of ε-caprolactone. rsc.org
The protonation behavior is crucial in its catalytic applications. For instance, in the polymerization of ε-caprolactone, the acid protonates the carbonyl oxygen of the monomer, activating it for nucleophilic attack by the initiator. rsc.org
The acidic nature of 2,4-dinitrobenzenesulfonic acid is also a key factor in processes such as the hydrogenation of halonitrobenzenes, where conducting the reaction in the presence of a strong acid can prevent dehalogenation. google.com
Formation of Dinitrophenyl Derivatives and Related Adducts for Chemical Research
2,4-Dinitrobenzenesulfonic acid (DNBS) is a significant reagent in biochemical research, primarily utilized for the chemical modification of proteins and the production of dinitrophenyl (DNP) derivatives for analytical purposes. biosynth.com Its principal reaction involves the nucleophilic aromatic substitution with the free amino groups of amino acids, peptides, and proteins. acs.org This reaction, known as dinitrophenylation, targets the unprotonated form of the amino group, such as the N-terminal α-amino group and the ε-amino group of lysine (B10760008) residues within a protein's primary structure. researchgate.net
The covalent attachment of the 2,4-dinitrophenyl group serves as a stable tag. This modification has been instrumental in protein chemistry. Historically, the related Sanger's reagent (1-fluoro-2,4-dinitrobenzene) was famously used to determine the N-terminal amino acid of polypeptide chains, a critical step in sequencing the insulin (B600854) molecule. wikipedia.org Similarly, DNBS allows for the labeling of proteins, which can then be detected and quantified. For instance, dinitrophenylated antibodies can be produced for use in various immunoassays. biosynth.com
A key application of 2,4-dinitrobenzenesulfonic acid is in the detection and quantification of protein carbonylation, a marker of oxidative stress. The reagent reacts with carbonyl groups on proteins, and the resulting DNP adducts can be detected with high sensitivity using techniques like surface plasmon resonance. biosynth.com This method allows for the calculation of a carbonylation index in biological samples. biosynth.com The reaction is not limited to amino groups; the sulfhydryl (SH) group of cysteine has also been shown to be reactive towards similar compounds like 2,4,6-trinitrobenzenesulphonic acid (TNBS). researchgate.net
The derivatization process typically involves incubating the target molecule with 2,4-dinitrobenzenesulfonic acid in a buffered solution, often at a slightly alkaline pH to ensure the nucleophilic amino groups are deprotonated. The formation of the DNP-adduct results in a characteristic yellow-colored derivative, which can be monitored spectrophotometrically.
Interactive Table: Applications of 2,4-Dinitrobenzenesulfonic Acid in Derivative Formation
| Application | Target Functional Group | Resulting Derivative/Adduct | Research Area |
| Protein Labeling | α-Amino groups, ε-Amino groups (Lysine) | Dinitrophenyl-protein | Protein Sequencing, Immunoassays |
| Peptide Modification | N-terminal amino groups | Dinitrophenyl-peptide | Peptide Chemistry |
| Amino Acid Analysis | Free amino groups | Dinitrophenyl-amino acid | Biochemistry |
| Oxidative Stress Detection | Protein carbonyl groups | Dinitrophenylhydrazone adduct | Cell Biology, Toxicology |
| Antibody Production | Protein amino groups | Dinitrophenylated antibody | Immunology |
Kinetic and Thermodynamic Aspects of Reactions Involving this compound
The reactions of 2,4-dinitrobenzenesulfonic acid and its analogs with nucleophiles, particularly amines, have been the subject of kinetic studies to elucidate their mechanisms. The reaction with the amino groups of amino acids and proteins is generally understood to follow second-order kinetics, where the rate is dependent on the concentrations of both the sulfonic acid derivative and the target molecule. researchgate.net The reactive species is the unprotonated amino group, making the reaction rate pH-dependent. researchgate.net
Studies on the closely related compound 2,4,6-trinitrobenzenesulphonic acid (TNBS) provide significant insight into the kinetic behavior. The reaction of TNBS with various amino acids was found to be second-order. researchgate.net Intrinsic reactivities for the free amino groups were correlated with their basicities, indicating that a more basic (and therefore more nucleophilic) amine reacts more rapidly. researchgate.net For example, the inactivation of the enzyme 3-ketovalidoxylamine A C-N lyase by TNBS was observed to follow pseudo-first-order kinetics, and plotting the logarithm of the reciprocal of the inactivation half-time against the logarithm of the TNBS concentration suggested that the modification of a single essential amino group was responsible for the inactivation. nih.gov
For the aminolysis of dinitrophenyl derivatives, the reaction mechanism often involves the formation of a zwitterionic intermediate (a Meisenheimer complex). The rate-determining step can be either the formation of this intermediate or the departure of the leaving group, depending on the specific reactants and solvent conditions. researchgate.net For instance, in the reaction of 1-chloro-2,4-dinitrobenzene with hydrazine (B178648) in various solvents, the formation of the zwitterionic intermediate is rate-determining. researchgate.net In contrast, for other 2,4-dinitrobenzene derivatives, the departure of the leaving group from the intermediate is the slower, rate-limiting step. researchgate.net
Kinetic studies of the reaction between 1,2-dinitrobenzene (B166439) and primary amines in benzene (B151609) have shown that the second-order rate coefficient varies linearly with the amine concentration. rsc.org This suggests a more complex mechanism than a simple bimolecular collision, with the solvent playing a role through the formation of electron-donor-acceptor (EDA) complexes. rsc.org
Interactive Table: Kinetic Data for Reactions of Dinitrobenzene Derivatives
| Reactants | Reaction Type | Kinetic Order | Key Findings | Reference Compound |
| TNBS + Amino Acids | Nucleophilic Aromatic Substitution | Second-order | Rate correlates with the basicity of the amino group. | 2,4,6-trinitrobenzenesulphonic acid |
| TNBS + 3-Ketovalidoxylamine A C-N lyase | Enzyme Inactivation | Pseudo-first-order | Inactivation linked to modification of one essential amino group. | 2,4,6-trinitrobenzenesulphonic acid |
| 1-Chloro-2,4-dinitrobenzene + Hydrazine | Nucleophilic Aromatic Substitution | - | Rate-determining step is the formation of the Meisenheimer complex. | 1-Chloro-2,4-dinitrobenzene |
| 2,4-Dinitrophenyl Benzoate + Secondary Amines | Aminolysis | Apparent second-order | Brønsted-type plot shows a break, suggesting a change in mechanism or rate-limiting step with amine basicity. | 2,4-Dinitrophenyl Benzoate |
| 1,2-Dinitrobenzene + Primary Amines | Nucleophilic Aromatic Substitution | Second-order (overall) | Rate shows linear dependence on amine concentration; evidence of solvent-reactant complexation. | 1,2-Dinitrobenzene |
Applications in Advanced Organic Synthesis and Catalysis
2,4-Dinitrobenzenesulfonic Acid Hydrate (B1144303) as a Brønsted Acid Catalyst in Organic Transformations
As a strong Brønsted acid, 2,4-dinitrobenzenesulfonic acid hydrate effectively donates a proton to activate substrates, enabling reactions that might otherwise require harsh conditions or less efficient promoters. The electron-withdrawing effects of the two nitro groups on the benzene (B151609) ring significantly enhance the acidity of the sulfonic acid moiety, making it a powerful catalyst.
Catalytic direct amidation, the formation of an amide bond from a carboxylic acid and an amine with the expulsion of water, is a highly sought-after transformation in chemical synthesis due to its atom economy. catalyticamidation.info this compound has been identified as an effective catalyst for specific amidation processes. scientificlabs.co.uksigmaaldrich.com One notable example is its use in the conversion of secondary-benzylic alcohols into N-benzylacetamides. scientificlabs.co.uksigmaaldrich.com In this type of reaction, the acid likely protonates the hydroxyl group of the alcohol, facilitating its departure as a water molecule and forming a stabilized benzylic carbocation. This intermediate is then trapped by a nitrile (such as acetonitrile, which can act as both solvent and nitrogen source) in a Ritter-type reaction, which, after hydrolysis, yields the corresponding N-benzylacetamide.
Table 1: Catalytic Amidation of Secondary-Benzylic Alcohols
| Substrate Example | Catalyst | Reagent/Solvent | Product Example | Reference |
| Secondary-Benzylic Alcohol | This compound | Acetonitrile | N-benzylacetamide | scientificlabs.co.uk, sigmaaldrich.com |
The catalytic prowess of this compound extends to the formation of cyclic ethers and oligomers. It is instrumental in catalyzing the synthesis of 1,3,5-trioxane, the cyclic trimer of formaldehyde (B43269). scientificlabs.co.uksigmaaldrich.com This transformation involves the acid-catalyzed oligomerization of formaldehyde, where the acid facilitates the sequential addition of formaldehyde units and the final ring closure to form the stable six-membered trioxane (B8601419) ring. This process is crucial for producing a stable, solid form of formaldehyde that is easier to handle and store. In a related application, the acid has been investigated as a catalyst for the ring-opening polymerization of lactones, such as ε-caprolactone, to produce polyesters. rsc.org In these polymerizations, the acid activates the monomer, allowing for controlled chain growth initiated by an alcohol. rsc.org
Table 2: Catalysis of Trioxane Synthesis
| Reactant | Catalyst System | Product | Application | Reference |
| Formaldehyde | Brønsted-acidic ionic liquid derived from 2,4-Dinitrobenzenesulfonic acid | 1,3,5-Trioxane | Stable source of formaldehyde | scientificlabs.co.uk, sigmaaldrich.com |
Ionic liquids (ILs) are salts with low melting points that are gaining prominence as environmentally benign solvents and catalysts. nih.govresearchgate.net Brønsted-acidic ionic liquids (BAILs) combine the properties of an ionic liquid with a catalytically active acidic proton. nih.gov this compound serves as a key component in the synthesis of specific BAILs. scientificlabs.co.uksigmaaldrich.com For instance, it can be reacted with an appropriate base, such as 1-octyl-2-pyrrolidinone, to form the ionic liquid 1-octyl-2-pyrrolidinonium 2,4-dinitrobenzenesulfonate (B1228243) ([NOP][DNBSA]). scientificlabs.co.uksigmaaldrich.com This resulting ionic liquid possesses a catalytically active proton from the dinitrobenzenesulfonate anion and exhibits the characteristic properties of an IL, such as low volatility. Such BAILs have been successfully employed as dual solvent-catalysts in reactions like the synthesis of trioxane. scientificlabs.co.uksigmaaldrich.comnih.gov
Table 3: Synthesis of a Brønsted-Acidic Ionic Liquid
| Acid Component | Base Component | Resulting Ionic Liquid | Application of IL | Reference |
| This compound | 1-Octyl-2-pyrrolidinone | 1-Octyl-2-pyrrolidinonium 2,4-dinitrobenzenesulfonate | Catalyst for trioxane synthesis | scientificlabs.co.uk, sigmaaldrich.com |
Reagent Functionality in Specific Synthetic Pathways
Beyond its catalytic applications, 2,4-dinitrobenzenesulfonic acid serves as a valuable reagent for modifying other molecules, particularly for creating derivatives with specific properties or for manipulating functional groups.
A significant application of this compound is in the preparation of 2,4-dinitrophenyl (DNP) derivatives of amino alcohols. fishersci.fi Amino alcohols are important structural motifs in many biologically active molecules, including sphingolipids. nih.gov The reaction involves the nucleophilic substitution of a reactive group on the dinitrophenyl ring by the amino group of the amino alcohol. While 1-fluoro-2,4-dinitrobenzene (B121222) (Sanger's reagent) is traditionally used for this purpose, 2,4-dinitrobenzenesulfonic acid provides an alternative pathway. The resulting DNP-derivatives are often highly colored and can be useful for visualization and quantification. biosynth.com Furthermore, introducing the bulky, nonpolar dinitrophenyl group can significantly alter the solubility properties of the parent amino alcohol, rendering the derivative more soluble in ethereal solvents like diethyl ether. fishersci.fi This change in solubility is highly advantageous for extraction and purification processes.
Table 4: Derivatization of Amino Alcohols
| Reagent | Substrate Class | Product Type | Key Feature | Reference |
| This compound | Amino Alcohols | Ether-soluble 2,4-dinitrophenyl derivatives | Enhanced solubility in nonpolar solvents | fishersci.fi |
The chemical properties of this compound lend it to broader applications in functional group manipulation. The 2,4-dinitrophenyl group it introduces can serve as a protecting group for amines. The DNP group is robust under many conditions but can be removed under specific reductive (e.g., thiolysis) or nucleophilic aromatic substitution conditions, which is a common strategy in peptide and carbohydrate chemistry. organic-chemistry.org
Conversely, the sulfonic acid group itself can be considered a protected form of a sulfonate salt. In its acidic form, it acts as a strong, organic-soluble proton source, useful for reactions requiring anhydrous acidic conditions where inorganic mineral acids might be unsuitable. Neutralization allows for the formation of sulfonate salts, including the ionic liquids discussed previously. scientificlabs.co.uksigmaaldrich.com This duality—acting as a catalyst in its acid form and as a component of a stable salt upon deprotonation—is a key aspect of its utility in complex synthetic strategies. While specific literature detailing its use as a protecting group is less common than for other sulfonic acids, the principles of functional group protection are broadly applicable. organic-chemistry.org The derivatization of proteins to introduce DNP groups for immunological studies is another example of its utility in functional group manipulation. biosynth.com
Precursor in the Synthesis of Specialty Chemicals and Chemical Intermediates
This compound serves as a valuable precursor in the synthesis of various specialty chemicals and chemical intermediates. Its inherent reactivity, stemming from the strongly electron-withdrawing nitro groups and the sulfonate leaving group, allows for its transformation into a range of functionalized aromatic compounds.
A significant application of 2,4-dinitrobenzenesulfonic acid is its role as a key intermediate in the production of dye precursors, most notably 2,4-diaminobenzenesulfonic acid, also known as metamic acid. nih.govgoogle.com This compound is an essential building block in the synthesis of various reactive dyes. google.com
The conventional process involves the reduction of the two nitro groups on the 2,4-dinitrobenzenesulfonic acid molecule. nih.gov Historically, methods like the Béchamp reduction using iron have been employed. nih.gov However, this process presents challenges, including the difficult separation of the final product from iron oxide sludge, which can lead to reduced yields. nih.gov To overcome these issues, alternative methods such as catalytic hydrogenation have been developed. This involves reacting 2,4-dinitrobenzenesulfonic acid with hydrogen gas in the presence of catalysts like Raney nickel or palladium. nih.govgoogle.com These catalytic methods can be performed in situ after the formation of 2,4-dinitrobenzenesulfonic acid from 2,4-dinitrochlorobenzene and a sulfite (B76179) salt, offering a more streamlined and efficient industrial process. nih.govgoogle.com Promoters such as propionic acid, phosphoric acid, or various metal chlorides can be used to enhance the efficiency of the hydrogenation. google.com
The general transformation is outlined in the scheme below: Scheme 1: Synthesis of 2,4-diaminobenzenesulfonic acid from 2,4-dinitrobenzenesulfonic acid.

The reactivity of 2,4-dinitrobenzenesulfonic acid extends beyond simple reduction of its nitro groups. The sulfonic acid group, being a good leaving group on a highly electron-deficient aromatic ring, can be displaced by various nucleophiles in a process known as ipso-nucleophilic aromatic substitution (SNA_r_). nih.govacs.org This opens up pathways to a diverse range of substituted 2,4-dinitrophenyl derivatives.
Recent research has demonstrated a novel and efficient method for carbon-carbon bond formation via the ipso-substitution of 2,4-dinitrobenzenesulfonic acid with active methylene (B1212753) compounds. nih.govacs.org This reaction proceeds under mild conditions without the need for transition-metal catalysts, providing access to compounds with a 2,4-dinitrophenyl scaffold bonded to a new carbon center. nih.govacs.org This methodology is significant as it provides a route to densely substituted quaternary carbon centers. acs.org
The reaction between 2,4-dinitrobenzenesulfonic acid and various active methylene compounds, such as diethyl malonate, has been optimized, with dimethyl sulfoxide (B87167) (DMSO) being an effective solvent and cesium carbonate as the base. nih.gov A variety of active methylene compounds have been shown to be effective nucleophiles in this transformation. nih.gov
Table 1: Examples of Ipso-Substitution of 2,4-Dinitrobenzenesulfonic Acid with Active Methylene Compounds
| Nucleophile (Active Methylene Compound) | Product | Yield (%) | Reference |
|---|---|---|---|
| Diethyl malonate | Diethyl 2-(2,4-dinitrophenyl)malonate | High | nih.gov |
| Ethyl acetoacetate | Ethyl 2-(2,4-dinitrophenyl)-3-oxobutanoate | High | nih.gov |
| Methyl acetoacetate | Methyl 2-(2,4-dinitrophenyl)-3-oxobutanoate | High | nih.gov |
Furthermore, this ipso-substitution strategy has been successfully applied to form carbon-sulfur bonds. The reaction of 2,4-dinitrobenzenesulfonic acid with thiols provides an efficient, cost-effective, and environmentally friendly method for synthesizing 2,4-dinitroaryl thioether derivatives, which are important in medicinal chemistry and materials science. researchgate.net
Similarly, the synthesis of 2,4-dinitrophenyl ethers can be achieved, although this is more commonly accomplished by the reaction of 2,4-dinitrochlorobenzene with an alkali metal alcoholate. google.com 2,4-Dinitrobenzenesulfonic acid and its derivatives are also used in the synthesis of other functionalized molecules, such as aromatic dimethylene spacer-inserted cyclodextrin (B1172386) derivatives. fishersci.com
Integration of this compound in Multi-Step Complex Molecule Synthesis
The ability of this compound to act as a versatile precursor for a range of substituted aromatic compounds makes it a valuable building block in multi-step syntheses of more complex molecules. Its integration can occur at various stages, either by providing the core dinitrophenyl scaffold or by acting as a transient species that is transformed into another key intermediate.
The aforementioned ipso-nucleophilic substitution reaction is a prime example of its utility in complex synthesis. nih.govacs.org By enabling the formation of C-C and C-S bonds under mild, metal-free conditions, it offers a strategic advantage over traditional cross-coupling reactions that often require expensive and toxic catalysts like palladium or copper. nih.govacs.org This method has been highlighted for its potential in the synthesis of active pharmaceutical ingredients (APIs) and in materials chemistry. nih.govacs.org For instance, the resulting 2,4-dinitrophenyl derivatives can be further elaborated. The nitro groups can be selectively reduced to amines, which can then participate in a wide array of subsequent reactions, such as amide bond formation, diazotization, or the construction of heterocyclic rings.
An example of its catalytic role in complex molecule synthesis is its use as a Brønsted acid catalyst in the controlled/living ring-opening polymerization of ε-caprolactone. rsc.org This process allows for the synthesis of well-defined polyesters, including end-functionalized polymers and block copolymers, which are important materials in biomedical and pharmaceutical applications. rsc.org
While detailed, multi-step total syntheses of specific complex natural products or pharmaceuticals starting from 2,4-dinitrobenzenesulfonic acid are not extensively documented in readily available literature, its established reactivity profile points to its significant potential. The synthesis of intermediates like 2,4-diaminobenzenesulfonic acid for the dye industry showcases its role in established industrial multi-step processes. nih.govgoogle.com The modern advancements in its ipso-substitution reactions suggest that its application as a foundational block in the assembly of complex molecular architectures will likely expand. nih.govacs.org
Advanced Spectroscopic and Computational Characterization in Chemical Research
Spectroscopic Analysis for Elucidating Reaction Mechanisms and Intermediates
Spectroscopy serves as a powerful tool for observing the dynamic changes that occur during chemical reactions, providing insights into transient species and reaction kinetics that are crucial for mechanistic understanding.
In-situ spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy allow for the real-time monitoring of chemical reactions as they occur in the reaction vessel. This provides a continuous stream of data on the concentration of reactants, intermediates, and products, enabling the determination of reaction kinetics and pathways.
While specific studies detailing real-time, in-situ NMR or FTIR monitoring of reactions catalyzed by 2,4-Dinitrobenzenesulfonic Acid (DNBA) are not prevalent in the reviewed literature, its application as a catalyst is well-documented in various synthetic transformations. For instance, DNBA is an effective catalyst for the ring-opening polymerization of ε-caprolactone and the Ritter reaction, which synthesizes N-alkyl amides. researchgate.netresearchgate.net In these contexts, spectroscopic methods are crucial for product characterization. Post-reaction analyses using ¹H NMR, Size-Exclusion Chromatography (SEC), and MALDI-ToF MS have been employed to confirm the structure of polymers and the presence of initiator residues at the chain ends. researchgate.net Similarly, in the hydrogen transfer polymerization of acrylic acid catalyzed by 2,4-dinitrobenzenesulfonic acid (DNBS), ¹H NMR spectroscopy was used to calculate the degree of polymerization of the resulting oligomers by comparing the integral values of specific proton signals. monash.edu These applications underscore the importance of spectroscopy in verifying the outcomes of DNBA-catalyzed reactions, even if real-time monitoring data is not explicitly detailed.
| Reaction Type | Catalyst | Analytical Method(s) | Purpose of Analysis |
| Ring-Opening Polymerization | 2,4-Dinitrobenzenesulfonic Acid (DNBA) | ¹H NMR, SEC, MALDI-ToF MS | Characterize polymer structure and confirm initiator residue researchgate.net |
| Hydrogen Transfer Polymerization | 2,4-Dinitrobenzenesulfonic Acid (DNBS) | ¹H NMR | Calculate the degree of polymerization monash.edu |
| Ritter Reaction | 2,4-Dinitrobenzenesulfonic Acid (DNBA) | General (not specified) | Synthesis of N-alkyl amides researchgate.net |
| Hosomi-Sakurai Reaction | 2,4-Dinitrobenzenesulfonic Acid (DNBA) | General (not specified) | Synthesis of homoallylic ethers acs.orgresearchgate.net |
This table summarizes reactions where 2,4-Dinitrobenzenesulfonic Acid is used as a catalyst and the spectroscopic methods employed for analysis.
Optical spectroscopy techniques, including UV-Vis, Raman, and Infrared (IR) spectroscopy, are fundamental for characterizing the structural features of molecules. For 2,4-Dinitrobenzenesulfonic Acid Hydrate (B1144303), these methods can provide information on the electronic transitions associated with the dinitrophenyl system, the vibrational modes of the sulfonic acid group, and the presence of water of hydration.
Raman spectroscopy has been successfully used to characterize the sulfonate group in novel bismuth(III) sulfonato compounds derived from 2,4-dinitrobenzenesulfonic acid (2,4-DNSH). researchgate.net This technique is highly sensitive to the symmetric and asymmetric stretching modes of the S-O bonds in the sulfonate moiety, providing a clear signature for this functional group. UV-Vis spectroscopy has also been applied in contexts involving this acid; for example, it was used to determine the degree of functionalization in macromonomers synthesized using DNBS as a catalyst. monash.edu Although detailed spectroscopic studies focusing specifically on the hydration states of 2,4-Dinitrobenzenesulfonic Acid Hydrate are not extensively covered in the available literature, IR and Raman spectroscopy are generally powerful methods for this purpose. The O-H stretching and bending vibrations of water molecules in a hydrate crystal give rise to distinct bands, the positions and shapes of which can reveal information about the strength of hydrogen bonding and the coordination environment of the water molecules.
Theoretical and Computational Chemistry Studies of this compound
Theoretical and computational chemistry provides a molecular-level understanding that complements experimental findings. These methods can model molecular structures, predict properties, and simulate complex processes that are difficult to observe directly.
Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to investigate the molecular and electronic properties of chemical compounds. For 2,4-Dinitrobenzenesulfonic Acid, DFT calculations have been used to explore its properties, such as its acidity. A comparative DFT study determined its gas-phase acidity relative to other strong acids like triflic acid. ut.ee Furthermore, DFT modeling is considered a critical tool for understanding the mechanisms of processes like organocatalytic ring-opening polymerization, a reaction for which DNBA is a known catalyst. researchgate.netmdpi.com The electronic properties, such as the distribution of charge and the energies of frontier molecular orbitals (HOMO and LUMO), can be calculated to rationalize the compound's high acidity and catalytic activity. These calculations are also employed to study intermolecular interactions, for instance, in the characterization of supramolecular adducts formed between 4-dimethylaminopyridine (B28879) and 2,4-dinitrobenzenesulfonic acid. chemicalbook.com
A significant application of computational chemistry is the prediction of reaction pathways and the characterization of high-energy transition states. This is particularly valuable in catalysis, where understanding the precise geometry and energy of the transition state is key to explaining selectivity.
Several computational studies have shed light on reactions involving 2,4-Dinitrobenzenesulfonic Acid. In a thiourea-catalyzed enantioselective reaction where 2,4-diNBSA served as a co-catalyst, a transition state model was proposed that involves the sulfonate anion participating in a network of non-covalent interactions, including anion binding and hydrogen bonding. harvard.edu In another study, DFT calculations were used to investigate the transition state of a cross-benzoin reaction, where the addition of 2,4-dinitrobenzenesulfonic acid was found to substantially increase enantioselectivity, indicating its role in stabilizing the transition state assembly. rsc.org A computational investigation of the Hosomi-Sakurai reaction catalyzed by DNBA employed the B3LYP/6-31+G(d) level of theory to model the reaction, concluding it proceeds via an SN1-type mechanism and successfully rationalizing the experimentally observed selectivities by comparing different transition-state conformations. researchgate.net
| Computational Method | Reaction Studied | Key Finding |
| DFT | Gas-phase acidity | Calculated relative acidity of 2,4-dinitrobenzenesulfonic acid ut.ee |
| Not Specified | Thiourea-catalyzed ring opening | Proposed transition state model involving the 2,4-dinitrobenzenesulfonate (B1228243) anion harvard.edu |
| DFT | Cross-benzoin reaction | Implicated the acid in stabilizing the transition state, enhancing stereoselectivity rsc.org |
| B3LYP/6-31+G(d) | Hosomi-Sakurai Reaction | Rationalized reaction selectivity through transition state analysis, supporting an SN1-type mechanism researchgate.net |
This table highlights the use of computational chemistry to predict reactivity and transition states for reactions involving 2,4-Dinitrobenzenesulfonic Acid.
While direct simulations of this compound itself are not prominent, related studies provide valuable insights. For example, molecular dynamic simulations were used to study alkyltriphenylphosphonium 2,4-dinitrobenzenesulfonates in solution. researchgate.net These simulations suggested that the compounds adopt a collapsed conformation, a finding that helped explain why experimentally measured partition coefficients were markedly lower than calculated values. researchgate.net Furthermore, the crystal structures of bismuth sulfonato clusters derived from 2,4-DNSH show the incorporation of water molecules, highlighting the formation of complex intermolecular hydrogen-bonding networks involving the sulfonate groups, the bismuth-oxo core, and water. researchgate.net These studies demonstrate the power of simulation and crystallography to reveal how the 2,4-dinitrobenzenesulfonate anion interacts with its environment, including water molecules, which is fundamental to understanding its hydrate forms and behavior in aqueous or protic media.
Crystallographic Studies of this compound and its Salts
Research into the crystal structures of aryl sulfonates, including those derived from 2,4-dinitrobenzenesulfonic acid, has been driven by the interest in their role as synthetic precursors. The orientation of the aromatic rings and the geometry of the sulfonate group are key features determined in these studies.
A notable example is the crystallographic characterization of 2,4-dinitrophenyl 2,4,6-trimethylbenzenesulfonate . The analysis of this compound revealed a monoclinic crystal system. eurjchem.com Key crystallographic parameters for this ester are detailed in the table below. The S=O bond lengths were determined to be 1.4198(19) Å and 1.4183(19) Å, with an S-O bond length of 1.6387(18) Å. eurjchem.com The aromatic rings in this structure adopt a gauche orientation relative to each other when viewed down the S-O bond. eurjchem.com
| Parameter | Value |
|---|---|
| Chemical Formula | C15H14N2O7S |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 6.8773(10) |
| b (Å) | 8.9070(14) |
| c (Å) | 25.557(4) |
| β (°) | 93.0630(18) |
| Volume (ų) | 1563.3(4) |
| Z | 4 |
| Temperature (K) | 173.15 |
Another well-studied derivative is 2,4-dinitrophenyl 4-methylbenzenesulfonate , for which a polymorphic crystal structure has been identified. nih.gov One polymorph crystallizes in the orthorhombic space group Pna21. nih.gov In this structure, the aromatic substituents on the sulfonate group are in a gauche orientation, with a C—O—S—C torsion angle of -62.0(3)°. nih.gov The crystal lattice is stabilized by offset π-π stacking interactions and multiple C—H⋯O hydrogen bonds. nih.gov
A comparison with a previously reported polymorph (CSD entry WUVYUH) highlights the conformational differences. nih.gov While the bond lengths are similar, the bond angles and the orientation of the aromatic rings differ significantly. nih.gov In the other polymorph, the aromatic rings are in an anti orientation. nih.gov
| Parameter | Polymorph 1 (Pna21) | Polymorph 2 (WUVYUH) |
|---|---|---|
| Chemical Formula | C13H10N2O7S | C13H10N2O7S |
| S=O bond lengths (Å) | 1.415(3), 1.414(3) | 1.4204(10), 1.4246(10) |
| S—O bond length (Å) | 1.634(3) | 1.6195(9) |
| O1—S1—O2 bond angle (°) | 121.20(17) | 119.80(6) |
| C—O—S—C torsion angle (°) | -62.0(3) (gauche) | 141.02(9) (anti) |
The supramolecular features of these crystal structures are of particular interest. In the orthorhombic polymorph of 2,4-dinitrophenyl 4-methylbenzenesulfonate, one of the nitro groups is in close proximity to the sulfonic ester of a neighboring molecule, suggesting favorable N⋯O interactions that contribute to the stability of the crystal packing. nih.gov
These detailed crystallographic studies on the esters of 2,4-dinitrobenzenesulfonic acid provide a fundamental understanding of their solid-state structures, which is essential for materials science and drug design.
Environmental and Green Chemistry Perspectives in Chemical Transformations
Methodologies for Abiotic Degradation and Chemical Transformation of 2,4-Dinitrobenzenesulfonic Acid in Controlled Environments
The abiotic degradation of 2,4-Dinitrobenzenesulfonic acid, a compound characterized by a benzene (B151609) ring substituted with two nitro groups and a sulfonic acid group, is of significant interest due to the widespread use of sulfonated nitroaromatic compounds in industrial applications such as the manufacturing of dyes, explosives, and pharmaceuticals. wiley.com While specific kinetic studies on the abiotic degradation of 2,4-Dinitrobenzenesulfonic acid hydrate (B1144303) are limited in publicly available literature, the degradation pathways can be inferred from studies on structurally similar compounds, such as 2,4-dinitrophenol (B41442) (2,4-DNP) and 2,4-dinitrotoluene (B133949) (2,4-DNT). The principal abiotic degradation methodologies applicable to such compounds in controlled laboratory settings include advanced oxidation processes (AOPs), photolysis, and hydrolysis.
Advanced Oxidation Processes (AOPs) are highly effective for the degradation of recalcitrant organic pollutants. nih.gov These methods rely on the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH), which can non-selectively oxidize a wide range of organic molecules. Common AOPs that could be applied to the degradation of 2,4-Dinitrobenzenesulfonic acid include:
Fenton and Photo-Fenton Processes: These processes involve the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to produce hydroxyl radicals. The efficiency of the Fenton reaction can be significantly enhanced by the application of UV radiation (photo-Fenton), which promotes the regeneration of Fe²⁺ from Fe³⁺, thereby sustaining the catalytic cycle.
Ozonation: Ozone (O₃) is a powerful oxidant that can directly react with organic molecules or decompose to form hydroxyl radicals, particularly at higher pH values. The combination of ozone with hydrogen peroxide or UV light can further increase the rate of degradation.
Photocatalysis: Heterogeneous photocatalysis, most commonly using titanium dioxide (TiO₂) as a photocatalyst, is another effective AOP. Upon irradiation with UV light, TiO₂ generates electron-hole pairs, which react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species that can mineralize organic pollutants. Studies on 2,4-dinitrophenol have shown that photocatalytic degradation can achieve significant removal, with efficiency being dependent on factors like pH and catalyst loading. rsc.org
The transformation of 2,4-Dinitrobenzenesulfonic acid via these oxidative methods would likely proceed through hydroxylation of the aromatic ring, denitration (removal of the nitro groups), and eventual ring cleavage, leading to the formation of smaller organic acids and ultimately mineralization to carbon dioxide, water, nitrate, and sulfate (B86663) ions.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2,4-dinitrobenzenesulfonic acid hydrate in laboratory settings?
- Methodological Answer :
- Skin/Eye Exposure : Immediately rinse with copious water for ≥15 minutes. Remove contaminated clothing and wash before reuse .
- Respiratory Protection : Use fume hoods and NIOSH-approved respirators during powder handling due to potential irritant properties.
- Storage : Store in a cool, dry place (<25°C) away from oxidizing agents. Use inert containers to minimize hydration state changes .
- Documentation : Maintain Safety Data Sheets (SDS) per TCI America guidelines, focusing on HNOC (Hazards Not Otherwise Classified) protocols .
Q. How can researchers verify the purity and hydration state of this compound?
- Methodological Answer :
- HPLC Analysis : Use >98.0% purity criteria with a C18 column and UV detection at 254 nm. Compare retention times against anhydrous standards .
- Thermogravimetric Analysis (TGA) : Quantify hydration by measuring mass loss between 30–150°C. The hydrate form (C₆H₄N₂O₇S·xH₂O) typically loses ~12.7% mass (equivalent to 2 H₂O molecules) .
- Elemental Analysis : Validate C, H, N, S content against theoretical values (C: 29.03%, H: 2.03%, N: 11.29%, S: 12.92% for anhydrous form) .
Q. What synthetic routes are available for preparing derivatives of 2,4-dinitrobenzenesulfonic acid?
- Methodological Answer :
- Sulfonylation : React with 2,4-dinitrobenzenesulfonyl chloride (CAS 1656-44-6) under anhydrous conditions. For example, esterification with 7-hydroxyquinoline in dichloromethane using triethylamine yields 2,4-dinitrobenzenesulfonic acid-7-hydroxyquinoline ester (73% yield) .
- Acid Catalysis : Use 10 mol% of the hydrate as a Brønsted acid catalyst in amide synthesis from secondary alcohols and acetonitrile, achieving 82% yield at 80°C .
Advanced Research Questions
Q. How does this compound modulate IL-6 expression in inflammatory models?
- Methodological Answer :
- In Vitro Models : Treat murine macrophages (e.g., RAW 264.7) with 10–100 µM of the compound. Quantify IL6 mRNA via qRT-PCR; studies show a dose-dependent increase (1.5–3.0-fold) compared to controls .
- Mechanistic Insight : Co-treat with NFE2L2 (Nrf2) inhibitors to assess oxidative stress pathways. The compound may bypass NFE2L2-mediated regulation, directly activating NF-κB .
- In Vivo Validation : Induce colitis in mice via intrarectal administration (DNBS model). Measure colon IL-1β, myeloperoxidase activity, and permeability changes using LC-MS and histopathology .
Q. What analytical challenges arise when using this compound in non-aqueous titrations?
- Methodological Answer :
- Solvent Selection : Use glacial acetic acid as a solvent to enhance acidity. The compound acts as an acidic titrant (pKa ~1.2) for weakly basic analytes .
- Endpoint Detection : Pair with tetrabutylammonium hydroxide (TBAH) as a titrant. Use potentiometric titration with a glass electrode calibrated in non-aqueous buffers .
- Interference Mitigation : Pre-dry samples to avoid hydration effects. Correct for water content via Karl Fischer titration .
Q. Can this compound serve as a catalytic intermediate in stereoselective synthesis?
- Methodological Answer :
- Episulfonium Ion Reactions : Optimize ring-opening of indole derivatives using thiourea catalysts. The acid hydrate stabilizes intermediates, improving enantiomeric excess (ee) to >90% (HPLC analysis with Chiralpak AD-H column) .
- Kinetic Studies : Monitor reaction progress via ¹H NMR. At 20 mol% catalyst loading, the hydrate accelerates sulfonic acid formation by 2.5-fold compared to anhydrous analogs .
Data Contradiction Analysis
Q. Discrepancies in reported decomposition temperatures: How to resolve?
- Methodological Answer :
- Source Variability : TCI America reports no decomposition data , while synthetic studies suggest stability up to 200°C under inert conditions .
- Experimental Validation : Perform differential scanning calorimetry (DSC) at 10°C/min under N₂. Decomposition onset typically occurs at ~210°C, with exothermic peaks indicating nitro group degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
